molecular formula C10H11N B13587158 2-(isocyanomethyl)-1,3-dimethylbenzene

2-(isocyanomethyl)-1,3-dimethylbenzene

Cat. No.: B13587158
M. Wt: 145.20 g/mol
InChI Key: TZVKHZQDUXLODF-UHFFFAOYSA-N
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Description

2-(Isocyanomethyl)-1,3-dimethylbenzene is an aromatic compound featuring a benzene ring substituted with methyl groups at positions 1 and 3 and an isocyanomethyl (-CH2-NC) group at position 2. The isocyanide functional group is highly reactive, known for its strong odor and utility in organic synthesis, particularly in multicomponent reactions (e.g., Ugi reaction) and as ligands in coordination chemistry . Its applications may span pharmaceuticals, agrochemicals, or catalysis due to the isocyanide’s metal-coordinating properties.

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2-(isocyanomethyl)-1,3-dimethylbenzene

InChI

InChI=1S/C10H11N/c1-8-5-4-6-9(2)10(8)7-11-3/h4-6H,7H2,1-2H3

InChI Key

TZVKHZQDUXLODF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C[N+]#[C-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isocyanomethyl)-1,3-dimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3-dimethylbenzene with silver cyanide. The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The reaction conditions include:

    Solvent: Dichloromethane

    Temperature: Room temperature

    Catalyst: Silver cyanide

Industrial Production Methods

Industrial production of isocyanides, including this compound, often involves the dehydration of formamides using phosphorus oxychloride in the presence of a base like triethylamine. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Isocyanomethyl)-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The isocyanide group can be oxidized to form isocyanates.

    Reduction: Reduction of the isocyanide group can lead to the formation of primary amines.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and alcohols are commonly used.

Major Products

    Oxidation: Isocyanates

    Reduction: Primary amines

    Substitution: Ureas and carbamates

Scientific Research Applications

2-(Isocyanomethyl)-1,3-dimethylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(isocyanomethyl)-1,3-dimethylbenzene involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dimethylbenzenes

The positional arrangement of methyl groups significantly impacts physicochemical and toxicological properties. Evidence from Propsilocerus akamusi larvae toxicity studies shows the following order for dimethylbenzene isomers:
1,2-dimethylbenzene (o-xylene) > 1,3-dimethylbenzene (m-xylene) > 1,4-dimethylbenzene (p-xylene) in acute toxicity (EC50 values) .

  • Toxicity Mechanism: Electron-withdrawing substituents (e.g., -NO2, -Cl) enhance toxicity, while electron-donating groups (e.g., -CH3) reduce it. However, steric effects and metabolic pathways (e.g., oxidation to phenolic derivatives) also play roles .
  • Implication for Target Compound: The addition of an isocyanomethyl group (electron-withdrawing due to the isocyanide’s electronegativity) to 1,3-dimethylbenzene may amplify toxicity compared to m-xylene alone.

Functional Group Analogues

Compound Substituents Key Properties/Applications Toxicity (EC50 Trends)
1,3-Dimethylbenzene 1,3-dimethyl Industrial solvent, moderate toxicity EC50: 32.5 mg/L
2-(Chloromethyl)-1,3-dimethylbenzene Chloromethyl, 1,3-dimethyl Pharmaceutical impurity; reactive site for substitutions Not reported
Target Compound Isocyanomethyl, 1,3-dimethyl Potential catalytic ligand; high reactivity Not studied
  • Reactivity Comparison: Chloromethyl: Undergoes SN2 reactions (e.g., nucleophilic substitution with amines or cyanide). Isocyanomethyl: Participates in cycloadditions, metal coordination, and insertion reactions. Its lone pair on the isocyanide nitrogen enables strong metal binding, akin to N,O-bidentate directing groups in catalysis .

Toxicity in Binary Mixtures

Evidence from substituted benzene mixtures highlights synergistic or antagonistic effects:

  • Synergism (M < 1) : Observed in combinations like nitrobenzene + chlorobenzene, where toxicity exceeds additive predictions .
  • Additivity/Antagonism (M ≥ 1) : For example, nitrobenzene + 1,3-dimethylbenzene (M = 1.66) shows partial additivity .

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